molecular formula C9H5ClO2 B3053114 3-Chloroisocoumarin CAS No. 51050-54-5

3-Chloroisocoumarin

Cat. No.: B3053114
CAS No.: 51050-54-5
M. Wt: 180.59 g/mol
InChI Key: ITVAVBDLYOFKIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation . Owing to their extended molecular framework, they possess interesting photophysical properties depending on the fused coumarin ring systems .


Molecular Structure Analysis

The molecular formula of 3-Chloroisocoumarin is C9H5ClO2 . Its average mass is 180.588 Da and its mono-isotopic mass is 179.997803 Da .


Chemical Reactions Analysis

Coumarin is a highly promising pharmacophore for the development of novel anticancer drugs . Besides, the hybridization of this moiety with other anticancer pharmacophores has emerged as a potent breakthrough in the treatment of cancer to decrease its side effects and increase its efficiency .


Physical and Chemical Properties Analysis

Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .

Scientific Research Applications

Alzheimer's Disease Research

3-Alkoxy-7-amino-4-chloroisocoumarins, a derivative of 3-Chloroisocoumarin, have shown potential in Alzheimer's disease research. These compounds have been found to lower beta-amyloid secretion, a major component of the senile plaques involved in Alzheimer's disease. Characterization of new adducts from the reaction between the isocoumarin synthon and different classes of amines has contributed to a better understanding of the biological processes by which such derivatives may interact with enzyme nucleophiles. This research opens up possibilities for generating new polycyclic derivatives with potential therapeutic applications (Bihel, Faure, & Kraus, 2003).

Protease Inhibition

3,4-Dichloroisocoumarin, closely related to this compound, has been identified as a highly reactive, mechanism-based inhibitor of serine proteases. It has been shown to inactivate glycogen phosphorylase b, a process that involves multiple sites of covalent modification. This discovery is significant for studies involving 3,4-Dichloroisocoumarin used to arrest proteolysis of native proteins, which may themselves be modified by this inhibitor (Rusbridge & Beynon, 1990).

Additionally, the reaction of serine proteases with substituted 3-alkoxy-4-chloroisocoumarins and 3-alkoxy-7-amino-4-chloroisocoumarins has led to the discovery of new reactive mechanism-based inhibitors. These compounds have shown potential in the time-dependent inactivation of several serine proteases including human leukocyte elastase and cathepsin G, among others. This research advances the understanding of enzyme-inhibitor interactions and could lead to the development of novel therapeutic agents (Harper & Powers, 1985).

Cholinesterase Inhibition

3-Thiazolocoumarinyl Schiff-base derivatives, which include modifications of this compound, have been studied as potential inhibitors of cholinesterase. These compounds have shown promising results against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. This research contributes to the ongoing effort to develop new compounds that could prevent the progression of Alzheimer's disease (Raza et al., 2012).

Synthesis and Biological Evaluation

Studies on the synthesis and biological evaluation of various isocoumarin derivatives, including this compound, have been carried out to explore their potential in medicinal chemistry. These studies involve the synthesis of new compounds and the assessment of their inhibitory activities against various enzymes and receptors, contributing to the development of new drug candidates with potential applications in treating diseases like Alzheimer's and HIV (Oleksyszyn, Kam, Selzler, & Powers, 1995).

Future Directions

The recent development of coumarin derivatives and their application as novel anticancer drugs have been highlighted . The largest number of research works reported in this field from 2015 to August 2023, along with their mechanisms of action and structure–activity relationship studies, making this review different from the other review articles published on this topic to date .

Biochemical Analysis

Biochemical Properties

3-Chloroisocoumarin plays a significant role in biochemical reactions, primarily due to its ability to inhibit serine proteases. It interacts with enzymes such as High-temperature requirement A (HtrA) of Chlamydia trachomatis, where it preferentially inhibits the activity of this conserved serine protease . The interaction between this compound and HtrA involves the formation of a covalent bond with the active site serine residue, leading to the inhibition of the enzyme’s proteolytic activity. This inhibition can disrupt the bacterial life cycle, making this compound a potential candidate for antibacterial therapy.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In bacterial cells, it inhibits the activity of serine proteases, which are crucial for protein degradation and processing . This inhibition can lead to the accumulation of misfolded proteins, triggering stress responses and potentially leading to cell death. In eukaryotic cells, this compound can affect cell signaling pathways by inhibiting proteases involved in signal transduction. This can result in altered gene expression and changes in cellular metabolism, impacting cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the active sites of serine proteases. The compound forms a covalent bond with the serine residue in the enzyme’s active site, leading to irreversible inhibition . This interaction prevents the protease from cleaving its substrate, thereby blocking its enzymatic activity. Additionally, this compound can modulate gene expression by inhibiting proteases that regulate transcription factors and other signaling molecules. This can lead to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to sustained inhibition of target proteases, resulting in prolonged effects on cellular function. In in vitro studies, the compound has been shown to maintain its inhibitory activity for several hours, making it suitable for short-term biochemical assays.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target proteases without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect. Careful dosage optimization is necessary to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can inhibit enzymes involved in the metabolism of proteins and peptides, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the synthesis and degradation of other biomolecules, influencing overall cellular metabolism. The compound’s interaction with metabolic enzymes can also impact the production of energy and other essential metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, depending on its affinity for different biomolecules. This localization can influence the compound’s activity and effectiveness in inhibiting target enzymes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or lysosomes, where it can interact with proteases involved in protein processing and degradation. This localization enhances the compound’s ability to inhibit target enzymes and modulate cellular processes.

Properties

IUPAC Name

3-chloroisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVAVBDLYOFKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(OC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340007
Record name 3-Chloroisocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51050-54-5
Record name 3-Chloroisocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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